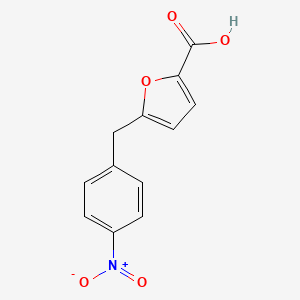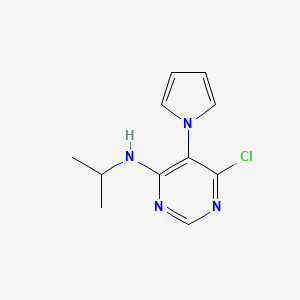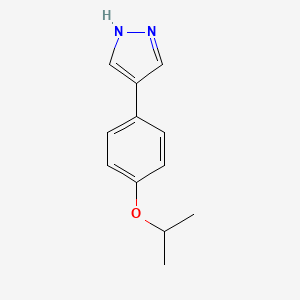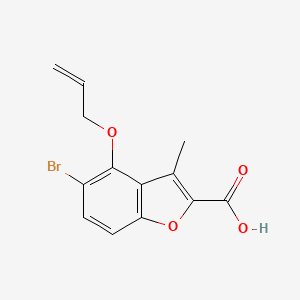
5-(4-Nitrobenzyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrobenzyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a nitrobenzyl group at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 4-nitrobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(4-Nitrobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction of Nitro Group: 5-(4-Aminobenzyl)furan-2-carboxylic acid.
Reduction of Carboxylic Acid Group: 5-(4-Nitrobenzyl)furan-2-methanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Nitrobenzyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent, targeting iron acquisition in mycobacterial species.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 5-(4-Nitrobenzyl)furan-2-carboxylic acid, particularly in its role as an antitubercular agent, involves targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. The compound binds to the iron acquisition protein MbtI, inhibiting its function and thereby disrupting the pathogen’s ability to acquire essential iron .
類似化合物との比較
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
5-(4-Chlorophenyl)furan-2-carboxylic acid: Contains a chlorophenyl group instead of a nitrobenzyl group.
5-(4-Methylphenyl)furan-2-carboxylic acid: Contains a methylphenyl group instead of a nitrobenzyl group.
Uniqueness
5-(4-Nitrobenzyl)furan-2-carboxylic acid is unique due to the presence of both a nitrobenzyl group and a furan ring, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways in Mycobacterium tuberculosis sets it apart from other similar compounds .
特性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15) |
InChIキー |
CZASJJPVZHMCNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)



![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)




![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
